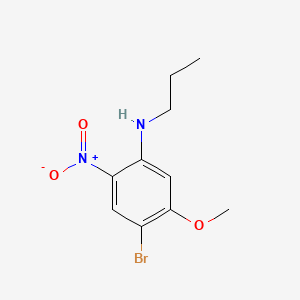

4-Bromo-5-methoxy-2-nitro-N-propylaniline

Descripción

Contextual Significance of Substituted Anilines in Organic Chemistry

Substituted anilines are a class of aromatic compounds that are foundational to numerous areas of chemical synthesis. chegg.com Aniline (B41778), a benzene (B151609) ring attached to an amino group, can be modified by adding various functional groups at different positions on the ring, dramatically altering its chemical and physical properties. nist.gov These modifications are pivotal, as they allow for the fine-tuning of a molecule's reactivity, solubility, and electronic characteristics.

The strategic placement of substituents dictates the molecule's role in a chemical reaction. Electron-donating groups can activate the aromatic ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups have the opposite effect. docsity.com This ability to modulate reactivity makes substituted anilines versatile intermediates in the synthesis of a wide array of organic compounds, including dyes and pharmaceuticals. chegg.commagritek.com For instance, nitroanilines are crucial starting materials for producing azo dyes. magritek.com

Overview of 4-Bromo-5-methoxy-2-nitro-N-propylaniline within Contemporary Chemical Science

This compound is a polysubstituted aniline characterized by the presence of a bromo, a methoxy (B1213986), a nitro, and an N-propyl group attached to the aniline core. The specific arrangement of these groups—a nitro group ortho to the amine, and bromo and methoxy groups on the ring—suggests a molecule with a rich and varied chemical reactivity. While extensive research specifically on this compound is not widely documented, its structure points to its potential as a valuable intermediate in synthetic chemistry.

The presence of multiple reactive sites—the nitro group which can be reduced, the bromo group which can participate in cross-coupling reactions, and the amine functionality itself—makes it a versatile scaffold for building more complex molecular architectures.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ |

| Molecular Weight | 299.13 g/mol |

| CAS Number | 173312-36-2 |

| Canonical SMILES | CCCNCC1=C(C=C(C=C1N+[O-])OC)Br |

Research Objectives and Scope for the Advanced Study of this compound

The multifaceted nature of this compound invites a range of research inquiries. A primary objective would be to fully characterize its chemical and physical properties through spectroscopic and analytical techniques. Understanding its reactivity profile is another key area of investigation. For example, the selective transformation of its functional groups could be explored. The nitro group could be reduced to an amine, opening pathways to the synthesis of substituted diamines, which are important in polymer and medicinal chemistry.

Furthermore, the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of other functional groups. The N-propyl group on the amine also influences the molecule's solubility and steric properties, which could be relevant in the design of new materials or biologically active compounds.

Future research could focus on:

Developing efficient and scalable synthetic routes to this compound.

Investigating the selective reduction of the nitro group in the presence of the bromo substituent.

Exploring its utility in metal-catalyzed cross-coupling reactions to generate novel derivatives.

Computational studies to predict its electronic properties and reactivity.

The exploration of these research avenues will undoubtedly contribute to a deeper understanding of the chemistry of polysubstituted anilines and could lead to the discovery of new molecules with valuable applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methoxy-2-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-3-4-12-8-6-10(16-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYSDNLJABVUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681505 | |

| Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-69-7 | |

| Record name | Benzenamine, 4-bromo-5-methoxy-2-nitro-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Methoxy 2 Nitro N Propylaniline

Retrosynthetic Analysis and Established Synthetic Pathways

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-Bromo-5-methoxy-2-nitro-N-propylaniline, the analysis suggests several possible synthetic routes. The primary disconnections involve the C-N bond of the propylamino group and the C-Br and C-N bonds of the nitro and bromo groups on the aromatic ring.

A plausible pathway begins with a substituted aniline (B41778) and sequentially introduces the required functional groups. The final step would likely be the N-propylation of a precursor, 4-bromo-5-methoxy-2-nitroaniline. This intermediate can be conceptually broken down further, suggesting a synthesis starting from a methoxyaniline derivative. The order of bromination and nitration is critical to ensure correct regiochemistry, dictated by the directing effects of the amino and methoxy (B1213986) groups.

Step-by-Step Functionalization of the Aniline Backbone

The synthesis of polysubstituted anilines requires a carefully planned sequence of reactions to install functional groups at specific positions. The amino group of aniline is a strong activating, ortho-, para-director. However, under strongly acidic conditions, it is protonated to form the anilinium ion, which is a deactivating, meta-director. This duality must be managed to achieve the desired substitution pattern. Often, the amino group is protected, for instance as an acetanilide, to moderate its activating effect and to prevent unwanted side reactions during electrophilic substitution.

A common synthetic strategy for compounds like 4-methoxy-2-nitroaniline, a related structure, involves the following sequence:

Protection: The amino group of a starting aniline, such as 4-methoxyaniline, is protected. Acetylation with acetic anhydride is a frequent choice.

Nitration: The protected aniline is then nitrated. The acetyl group directs the incoming nitro group to the ortho position.

Deprotection: The acetyl group is removed by hydrolysis to yield the nitroaniline.

This sequence ensures the correct placement of the nitro group relative to the amino group.

Regioselective Bromination Approaches to the Aromatic Ring

Achieving regioselective bromination on a highly activated aromatic ring, such as a methoxyaniline derivative, presents a challenge due to the risk of polybromination. guidechem.com The strong activating nature of both the amino and methoxy groups directs incoming electrophiles to the ortho and para positions.

Several methods can be employed for controlled monobromination:

N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to elemental bromine and is often used for regioselective bromination of activated rings. The reaction conditions, such as solvent and temperature, can be tuned to favor the desired isomer. guidechem.com

Bromination with Protecting Groups: As mentioned, protecting the amino group as an acetanilide moderates its activating influence, allowing for more controlled bromination.

Alternative Brominating Systems: Systems like hydrogen bromide/hydrogen peroxide (HBr/H₂O₂) can be used, although they may lead to mixtures of mono- and polybrominated products, affecting regioselectivity. guidechem.com A process using potassium bromide and sodium chlorate in the presence of sulfuric acid has also been reported for the synthesis of 4-bromo-2-nitroaniline from 2-nitroaniline. guidechem.com

For the synthesis of the target molecule, bromination would need to be directed to the position ortho to the methoxy group and meta to the amino group (or its protected form).

Controlled Nitration Procedures and Strategies

The nitration of substituted anilines must be carefully controlled to avoid the formation of undesired isomers and dinitrated products. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The choice of reaction conditions, including temperature and the concentration of the nitrating agent, is crucial.

In the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, nitration is achieved by dissolving the starting material in dichloromethane and adding concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid under ice-cooling. chemicalbook.com A similar approach could be adapted for the nitration of a bromo-methoxy-aniline precursor. The directing effects of the existing substituents (bromo and methoxy groups) will determine the position of the incoming nitro group.

A patent for the synthesis of 4-methoxy-2-nitroaniline describes a process where N-benzenesulfonyl-4-methoxyaniline is reacted with copper nitrate trihydrate in the presence of pyridine. patsnap.com This highlights the use of alternative nitrating agents and conditions to achieve specific regioselectivity.

Methoxy Group Introduction and Alkylation Methods

The methoxy group can either be present in the starting material or introduced during the synthesis. Starting with a commercially available methoxyaniline, such as 3-methoxyaniline or 4-methoxyaniline, is often the most straightforward approach.

Alternatively, a methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. For example, a suitably activated aromatic ring with a good leaving group (like a halogen) can be treated with sodium methoxide to install the methoxy group. A patent describing the synthesis of 3-bromo-4-methoxyaniline details a process where 3-bromo-4-fluoronitrobenzene is reacted with sodium methoxide in methanol. google.com

N-Propylation Reactions for the Secondary Amine Formation

The final step in the proposed synthesis is the formation of the secondary amine via N-propylation of the 4-bromo-5-methoxy-2-nitroaniline intermediate. Several methods are available for the N-alkylation of anilines.

Reaction with Propyl Halides: A common method involves the reaction of the aniline with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base (e.g., K₂CO₃, NaH) to neutralize the hydrogen halide formed. The choice of solvent and temperature can influence the reaction rate and yield.

Reductive Amination: This is a two-step, one-pot process that involves the reaction of the aniline with propanal to form an imine, which is then reduced in situ to the secondary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. Reductive amination is a versatile method, particularly for amines that are poor nucleophiles, such as electron-deficient anilines. researchgate.netthieme-connect.com

The table below summarizes potential conditions for N-propylation based on general reductive amination procedures.

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Reference |

| Electron-Deficient Aniline | Propanal | BH₃·THF | CH₂Cl₂/AcOH | Room Temp. | thieme-connect.com |

| Primary/Secondary Amine | Propanal | α-picoline-borane | MeOH or H₂O | Not specified | organic-chemistry.org |

| Nitroaniline | Propanal | Polymethylhydrosiloxane (PMHS) / SnCl₂ | Methanol | Not specified | organic-chemistry.org |

| Aniline | Propanal | NaBH(OAc)₃ (STAB) | Not specified | Not specified | organic-chemistry.org |

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction times and waste.

For each step of the synthesis, the following factors can be optimized:

Reagents and Catalysts: The choice of brominating agent, nitrating agent, and reducing agent for the N-propylation step will significantly impact the outcome. For instance, comparing different brominating agents like NBS versus Br₂ can determine which provides better regioselectivity and yield.

Solvent: The polarity and boiling point of the solvent can affect reaction rates and selectivity. For example, in bromination reactions, the solvent can influence the isomeric ratio of the products.

Temperature: Temperature control is critical, especially for exothermic reactions like nitration, to prevent side reactions and ensure safety. Low-temperature conditions are often employed to enhance selectivity in electrophilic aromatic substitutions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to ensure complete conversion without product degradation.

Stoichiometry: Adjusting the molar ratios of the reactants can improve yield and reduce the formation of byproducts.

Process intensification can be achieved through the use of modern synthetic technologies. For example, a patent for the synthesis of 4-methoxy-2-nitroaniline utilizes a continuous flow reactor. patsnap.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for higher yields and purity. patsnap.com

The table below outlines key parameters for optimization in the proposed synthetic steps.

| Synthetic Step | Key Parameters for Optimization | Potential Improvement |

| Bromination | Brominating agent (e.g., NBS, Br₂), solvent, temperature, reaction time | Improved regioselectivity, higher yield, reduced polybromination |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄, Cu(NO₃)₂), temperature, reaction time | Controlled mononitration, prevention of over-nitration, improved safety |

| N-Propylation | Propylating agent (e.g., propyl bromide, propanal), reducing agent (for reductive amination), base, solvent, temperature | High conversion to the secondary amine, minimization of dialkylation, improved yield |

Influence of Solvents, Temperature, and Pressure on Reaction Efficiency

The efficiency of the synthesis of this compound is significantly influenced by the choice of solvents, temperature, and pressure, particularly in the N-propylation step.

For the N-propylation of 4-bromo-5-methoxy-2-nitroaniline , the reaction typically involves the use of a propylating agent such as n-propyl bromide or n-propyl iodide in the presence of a base.

Solvents: The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) are often employed. These solvents can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the aniline nitrogen.

Temperature: The reaction temperature affects the rate of the N-alkylation. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature to the boiling point of the solvent. However, excessively high temperatures should be avoided to minimize the potential for side reactions, such as dialkylation or decomposition of the starting material.

Pressure: For laboratory-scale synthesis with volatile reagents like propyl halides, the reaction is typically carried out at atmospheric pressure under reflux conditions. In an industrial setting, the use of a closed reactor system might lead to a modest increase in pressure, which could potentially accelerate the reaction rate.

The following table summarizes the general influence of these parameters on the N-propylation reaction:

| Parameter | Influence on Reaction Efficiency | Typical Conditions |

| Solvent | Affects solubility and nucleophilicity of the aniline. | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) |

| Temperature | Controls the reaction rate. Higher temperatures increase the rate but may lead to side reactions. | Room temperature to reflux |

| Pressure | Generally atmospheric for lab scale. Increased pressure can be used in industrial settings. | Atmospheric to slightly elevated |

Catalytic Systems and Their Role in Synthetic Pathways

Catalytic systems play a crucial role in both the synthesis of the precursor, 4-bromo-5-methoxy-2-nitroaniline, and its subsequent N-propylation.

For the synthesis of the precursor via electrophilic aromatic substitution , such as nitration, a strong acid catalyst is typically required. The nitration of a substituted aniline like 4-bromo-3-methoxyaniline would likely employ a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

In the N-propylation step , while not always strictly catalytic, the choice of base is critical. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often used to deprotonate the aniline nitrogen, making it a more potent nucleophile for attacking the propyl halide.

For industrial-scale N-alkylation of anilines, catalytic methods are preferred. These can involve the reaction of the aniline with an alcohol (e.g., propanol) over an acid catalyst at elevated temperatures wikipedia.org. Zeolite catalysts of the pentasil type have been shown to be effective for the N-alkylation of anilines with lower alcohols google.com. These solid acid catalysts offer advantages in terms of separation and reusability.

| Reaction Step | Catalytic System/Reagent | Role |

| Nitration of Precursor | Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺) from nitric acid. |

| N-propylation (Lab Scale) | Base (e.g., K₂CO₃, NaH) | Reagent to deprotonate the aniline, increasing its nucleophilicity. |

| N-propylation (Industrial) | Zeolite Catalysts (e.g., Pentasil type) | Solid acid catalyst for reaction with alcohols, allowing for easier separation and recycling. google.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound can help to reduce its environmental impact. Key areas of focus include the use of safer solvents, alternative alkylating agents, and catalytic methods.

One sustainable approach for the N-alkylation of anilines is the use of alcohols as alkylating agents, as water is the only byproduct researchgate.net. This "borrowing hydrogen" methodology, often catalyzed by transition metals, provides a greener alternative to traditional methods that use alkyl halides, which can be toxic and produce salt waste. Iron-catalyzed N-alkylation reactions have also gained attention as iron is an environmentally benign and abundant metal chemistryviews.orgorganic-chemistry.org.

The use of ionic liquids as solvents for the selective N-alkylation of anilines has also been explored as a green alternative. Ionic liquids are non-volatile and can often be recycled, reducing solvent emissions.

For the synthesis of the precursor, greener methods for bromination can be employed. Traditional bromination often uses elemental bromine, which is hazardous. Alternative brominating agents like N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts using an oxidant can be safer and more atom-economical.

Considerations for Industrial-Scale Production of this compound

The industrial-scale production of this compound would necessitate considerations for efficiency, safety, cost-effectiveness, and waste management.

A key technology for the safe and efficient industrial synthesis of related compounds, such as 4-methoxy-2-nitroaniline, is the use of continuous flow reactors . These systems offer precise control over reaction parameters like temperature and mixing, leading to improved safety and product consistency compared to traditional batch reactors google.com. This approach minimizes the accumulation of hazardous intermediates and allows for better heat management, which is particularly important for exothermic reactions like nitration.

For the N-alkylation step , an industrial process would likely favor the catalytic reaction of 4-bromo-5-methoxy-2-nitroaniline with propanol over a solid acid catalyst like a zeolite google.com. This avoids the use of stoichiometric amounts of bases and the formation of salt byproducts associated with using propyl halides. The ability to regenerate and reuse the catalyst would also contribute to the economic viability of the process.

Process optimization would be crucial to maximize the yield and purity of the final product while minimizing energy consumption and waste generation. This would involve a detailed study of reaction kinetics and the development of efficient purification methods.

Synthesis and Utilization of Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursors and the efficient conversion of intermediates.

Synthesis of the Precursor: 4-Bromo-5-methoxy-2-nitroaniline

A plausible synthetic route to 4-bromo-5-methoxy-2-nitroaniline starts with a commercially available substituted aniline, such as 4-bromo-3-methoxyaniline maksons.co.in. The synthesis would proceed via an electrophilic aromatic substitution reaction, specifically nitration.

Nitration of 4-bromo-3-methoxyaniline: The starting material, 4-bromo-3-methoxyaniline, would be treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is usually carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts. The methoxy group is an activating ortho-, para-director, and the amino group is also a strong activating ortho-, para-director. The bromine is a deactivating ortho-, para-director. The directing effects of these substituents would need to be carefully considered to achieve the desired 2-nitro isomer.

Utilization of the Intermediate: N-propylation of 4-bromo-5-methoxy-2-nitroaniline

Once the precursor, 4-bromo-5-methoxy-2-nitroaniline, is obtained, the final step is the introduction of the propyl group onto the nitrogen atom.

N-propylation: This can be achieved through a nucleophilic substitution reaction. The 4-bromo-5-methoxy-2-nitroaniline is reacted with a propylating agent, such as n-propyl bromide or n-propyl chloride , in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetonitrile. A patent for a similar compound, 4-propylthio-2-nitroaniline, describes an alkylation reaction using chloropropane google.com. The reaction mixture is typically heated to drive the reaction to completion. After the reaction, the product is isolated and purified, for example, by crystallization or chromatography.

Step 1: Nitration of 4-bromo-3-methoxyaniline to yield 4-bromo-5-methoxy-2-nitroaniline.

Step 2: N-propylation of 4-bromo-5-methoxy-2-nitroaniline to yield the final product, this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 5 Methoxy 2 Nitro N Propylaniline

Electrophilic Aromatic Substitution Reactions on the Nitroaniline Core

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on the 4-Bromo-5-methoxy-2-nitro-N-propylaniline ring are governed by the combined electronic effects of the existing substituents. The benzene (B151609) ring in this compound is heavily substituted, and the directing effects of each group determine the position of any potential incoming electrophile.

The substituents present on the aniline (B41778) core have competing activating and deactivating effects:

-NO₂ (Nitro group): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. youtube.com

-Br (Bromo group): Halogens are deactivating yet ortho-, para-directing. youtube.com

-OCH₃ (Methoxy group): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance.

-NH-propyl (N-propylamino group): This is also a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Table 1: Directing Effects of Substituents on the Nitroaniline Core for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH-propyl | 1 | Activating | Ortho, Para |

| -NO₂ | 2 | Deactivating | Meta |

| -Br | 4 | Deactivating | Ortho, Para |

| -OCH₃ | 5 | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (NAS) Dynamics

In contrast to EAS, Nucleophilic Aromatic Substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is essential to activate the ring for this type of reaction. youtube.com

Reactivity and Selectivity at the Bromine Atom

The bromine atom at the C4 position is a potential leaving group for an NAS reaction. The reactivity of this position is primarily dictated by the electron-withdrawing nitro group. For NAS to occur via the common SNAr mechanism, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com

In this compound, the nitro group is positioned ortho to the bromine atom. This placement strongly activates the C4 position for nucleophilic attack. A nucleophile attacking at C4 would generate a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the oxygen atoms of the nitro group. This stabilization provides a strong driving force for the substitution of the bromine atom. nih.gov

Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution at C4

| Substituent | Position Relative to -Br | Electronic Effect | Influence on NAS Reactivity |

| -NO₂ | Ortho | Electron-withdrawing | Activating |

| -NH-propyl | Meta | Electron-donating | Deactivating |

| -OCH₃ | Ortho | Electron-donating | Deactivating |

Potential for Substitution at Other Aromatic Positions

Substitution at other positions on the aromatic ring via an NAS mechanism is highly unlikely under typical conditions. The only potential leaving group is the bromine atom. Carbon-hydrogen and carbon-carbon bonds are not susceptible to cleavage by nucleophiles in this context. While the nitro group can sometimes be displaced, this usually requires more forcing conditions and specific substitution patterns not present in this molecule. Therefore, NAS reactions on this compound are expected to be highly selective, occurring exclusively at the C4 position to displace the bromine atom. mdpi.com

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. acs.org This conversion dramatically alters the electronic properties of the molecule, changing a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Selective Reduction Strategies for the Nitro Functionality

A key challenge in the reduction of this compound is to achieve selective reduction of the nitro group without affecting the bromine atom, which is susceptible to hydrogenolysis (cleavage by hydrogen). Several methods are available for this selective transformation.

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Reagents like hydrazine (B178648) in combination with a metal catalyst such as Raney nickel or palladium on carbon can effectively reduce the nitro group. wikipedia.org A system of zinc or magnesium powder with hydrazine glyoxylate (B1226380) has also been reported as a convenient and inexpensive method for the selective reduction of aromatic nitro compounds at room temperature. niscpr.res.in

Metal-Based Reductions: The use of metals in acidic or neutral media is a classic method. Iron powder in the presence of an acid like HCl or ammonium (B1175870) chloride is a common choice for its selectivity and cost-effectiveness. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) also provides a mild and selective system for nitro group reduction. masterorganicchemistry.comwikipedia.org

Sodium Borohydride (B1222165) with a Catalyst: Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce aromatic nitro groups. jsynthchem.com However, its reducing power can be enhanced by using it in conjunction with transition metal complexes. A system of NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to reduce nitroaromatics to their corresponding amines efficiently. jsynthchem.com

Table 3: Comparison of Selective Nitro Reduction Methods

| Reagent System | Conditions | Advantages | Potential Issues |

| Fe / NH₄Cl or HCl | Reflux in Ethanol/Water | Inexpensive, high functional group tolerance | Heterogeneous, requires acidic conditions |

| SnCl₂ / Ethanol | Room Temp or Reflux | Mild, selective, homogenous | Stoichiometric tin waste |

| H₂ / Pd/C | Low pressure H₂ | High yield, clean reaction | Risk of dehalogenation (hydrogenolysis) |

| Hydrazine / Raney Ni | 0-10 °C | Mild, avoids H₂ gas | Hydrazine is toxic |

| NaBH₄ / Ni(PPh₃)₄ | Room Temp in Ethanol | Mild, avoids strong acids | Cost of catalyst |

Mechanistic Insights into Nitro Group Reduction Pathways

The reduction of a nitroarene to an aniline is a stepwise process that involves the transfer of six electrons and six protons. While the exact mechanism can vary with the reagents and conditions used, a general pathway is widely accepted. acs.org

The transformation typically proceeds through several intermediates:

The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

The nitroso group is further reduced to a hydroxylamine (B1172632) (R-NHOH).

Finally, the hydroxylamine undergoes cleavage of the N-O bond and further reduction to the aniline (R-NH₂). acs.orgorientjchem.org

Under certain conditions, intermediates can react with each other. For instance, the reaction of a nitroso intermediate with an aniline product can lead to the formation of an azo compound (R-N=N-R) as a byproduct. acs.org The choice of reducing agent and careful control of reaction conditions are therefore crucial to ensure the complete reduction to the desired amino derivative and to minimize the formation of side products. orientjchem.org

Transition Metal-Catalyzed Coupling Reactions of this compound

The bromo-substituent at the C4 position of the aniline ring is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, offers a powerful method for C-C bond formation. nih.govresearchgate.net The reactivity of the aryl bromide in this compound in a Heck reaction would be influenced by the electronic nature of the substituents. The electron-withdrawing nitro group is generally expected to facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. nih.gov

While no specific Heck reactions involving this compound have been reported, studies on related systems provide insight. For instance, Heck reactions of aryl bromides with various olefins are well-documented. nih.gov Furthermore, a denitrative Mizoroki-Heck reaction of nitroarenes with unactivated alkenes has been developed, showcasing that under certain conditions, a nitro group can also act as a leaving group in palladium catalysis. google.com This suggests that in addition to the bromo group, the nitro group could potentially participate in coupling reactions, although the C-Br bond is significantly more reactive in standard Heck conditions.

The expected Heck reaction of this compound with a generic alkene (e.g., styrene) is depicted below.

| Reactants | Catalyst System | Expected Product |

| This compound + Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | (E)-4-(5-Methoxy-2-nitro-4-(propylamino)phenyl)styrene |

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound using a palladium catalyst, is a highly versatile tool for biaryl synthesis and the formation of other C-C bonds. researchgate.netresearchgate.net The bromo substituent in this compound makes it an excellent candidate for Suzuki-Miyaura coupling.

Research on unprotected ortho-bromoanilines has demonstrated their successful participation in Suzuki-Miyaura cross-coupling reactions with a variety of boronic esters, tolerating diverse functional groups, including nitro and methoxy (B1213986) substituents. organic-chemistry.orgresearchgate.net The presence of the electron-withdrawing nitro group can enhance the reactivity of the aryl bromide. masterorganicchemistry.com For instance, the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids proceeds efficiently. This suggests that this compound would readily couple with various aryl and vinyl boronic acids.

In addition to the bromo group, recent advancements have shown that nitroarenes can also serve as electrophilic partners in Suzuki-Miyaura couplings through the cleavage of the Ar-NO₂ bond, although this typically requires specific catalytic systems.

The following table illustrates a potential Suzuki-Miyaura coupling reaction.

| Reactants | Catalyst System | Expected Product |

| This compound + Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4'-Methoxy-2'-nitro-5'-(propylamino)-[1,1'-biphenyl]-4-carbonitrile |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. The reactivity of this compound in hydroamination reactions would be influenced by the nucleophilicity of the amine and the nature of the unsaturated partner.

The electron-withdrawing nitro group significantly decreases the nucleophilicity of the N-propyl amine, making it a less reactive substrate for hydroamination with unactivated alkenes or alkynes. Hydroamination of electron-deficient anilines is challenging. However, catalytic systems have been developed for the hydroamination of various substrates. For instance, gold(I) complexes have been used to catalyze the hydroamination of alkynes with arylamines. nih.gov Studies have shown that the electronic properties of the arylamine can have a non-monotonic effect on the reaction rate. nih.gov Lanthanide salts have also been employed to catalyze the intermolecular hydroamination of unactivated alkenes with anilines. webflow.com

Given the electron-deficient nature of the amine in this compound, intermolecular hydroamination with simple alkenes would likely be challenging. Intramolecular hydroamination, should a suitable unsaturated tether be installed on the molecule, could be more feasible due to entropic advantages. nih.gov

Advanced Analytical Characterization of 4 Bromo 5 Methoxy 2 Nitro N Propylaniline

High-Resolution Spectroscopic Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure of a compound. These techniques provide detailed information about the connectivity of atoms, their chemical environment, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 4-Bromo-5-methoxy-2-nitro-N-propylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to confirm its constitution.

¹H NMR spectroscopy would provide information on the number and environment of protons. The spectrum is expected to show distinct signals for the aromatic protons, the N-propyl group protons, the methoxy (B1213986) protons, and the amine proton. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and N-propylamino groups. The propyl group would exhibit a characteristic triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen atom. The two aromatic protons would appear as singlets due to their para relationship. The amine proton (NH) would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The spectrum would show ten distinct signals corresponding to the aromatic carbons, the propyl carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for assembling the molecular fragments. A COSY spectrum would establish the correlations between adjacent protons, for instance, within the propyl chain. An HSQC spectrum would link each proton to its directly attached carbon atom. Further confirmation of the structure could be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which reveals longer-range couplings between protons and carbons, for example, from the methoxy protons to the aromatic carbon at C-5.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing insights into polymorphism and the local environment of atoms in the solid state, which can differ from the solution state.

Illustrative ¹H NMR Data Table for this compound (Note: This data is hypothetical and based on analogous structures.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C-3) | ~7.5 | s | - |

| Aromatic-H (C-6) | ~6.8 | s | - |

| NH-propyl | ~5.0 (broad) | s | - |

| OCH₃ | ~3.9 | s | - |

| N-CH₂ | ~3.2 | t | ~7.0 |

| CH₂-CH₃ | ~1.7 | sextet | ~7.0 |

| CH₃ | ~1.0 | t | ~7.0 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₃BrN₂O₃), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) would offer valuable structural information. The fragmentation pattern would likely involve the loss of the propyl group, the nitro group, and the methoxy group. Common fragmentation pathways for related nitroaromatic compounds include the loss of NO₂ and subsequent rearrangements. The cleavage of the N-propyl chain would also be a prominent fragmentation route.

Expected HRMS Data for this compound (Note: This data is hypothetical.)

| Ion | Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | C₁₀H₁₄BrN₂O₃⁺ | 291.0237 | 291.0235 | -0.7 |

| [M+H]⁺ (⁸¹Br) | C₁₀H₁₄⁸¹BrN₂O₃⁺ | 293.0216 | 293.0214 | -0.7 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C-H stretches of the aromatic and aliphatic groups, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-O stretch of the methoxy group, and the C-Br stretch. The N-H stretching vibration would appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The nitro group would exhibit two strong absorptions, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also provide information on these functional groups. The nitro group vibrations are typically strong in the Raman spectrum. Aromatic ring vibrations would also be prominent. Conformational analysis could be aided by comparing experimental spectra with theoretical calculations.

Illustrative IR Data Table for this compound (Note: This data is hypothetical and based on analogous structures.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2960-2850 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1540 | Strong |

| NO₂ Symmetric Stretch | ~1360 | Strong |

| Aromatic C=C Stretch | ~1600, 1480 | Medium |

| C-O Stretch (methoxy) | ~1250 | Strong |

| C-N Stretch | ~1200 | Medium |

| C-Br Stretch | ~650 | Medium |

Chromatographic Separation Techniques and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be developed for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection would most likely be performed using a UV detector, as the nitroaromatic chromophore would absorb strongly in the UV region. A purity assessment would be made by integrating the area of the main peak and any impurity peaks. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Typical HPLC Parameters for Analysis (Note: These are general conditions and would require optimization.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 340 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov It is well-suited for identifying volatile impurities and byproducts that may be present from the synthesis of this compound. The compound itself may be amenable to GC-MS analysis, although thermal degradation of the nitro group is a possibility that would need to be investigated. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. This provides both retention time data for quantification and mass spectra for identification. The use of a high-resolution capillary column would be essential for separating closely related impurities. nih.gov

Typical GC-MS Parameters for Analysis (Note: These are general conditions and would require optimization.)

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-450 m/z |

Specialized Column Chromatography and Recrystallization Protocols for High-Purity Isolation

The isolation of highly pure this compound from a reaction mixture would typically involve a multi-step process combining column chromatography and recrystallization. However, no specific, validated protocols for this compound have been published in the scientific literature.

Column Chromatography

For related nitroaniline derivatives, flash column chromatography using silica (B1680970) gel is a common purification method. The choice of eluent is critical and is determined empirically. A solvent system with a polarity tailored to the compound's properties would be necessary. For instance, a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is often employed. The ratio is adjusted to achieve optimal separation of the target compound from impurities.

Without experimental data, a hypothetical protocol would start with a low polarity mixture, gradually increasing the proportion of the polar solvent to elute the compound of interest. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Table 1: Illustrative Column Chromatography Parameters for a Related Compound (N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide)

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexanes/Ethyl Acetate (3:7) |

| Technique | Flash Column Chromatography |

This data is for a structurally similar compound and is provided for illustrative purposes only.

Recrystallization

Following chromatographic purification, recrystallization is used to achieve the highest possible purity. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Commonly used solvents for the recrystallization of substituted anilines include ethanol (B145695), methanol, acetone, or mixtures of these with water. The process involves dissolving the compound in a minimal amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent.

Table 2: General Recrystallization Solvents for Substituted Nitroanilines

| Solvent/System | Application Notes |

| Ethanol | Often used for moderately polar compounds. |

| Ethanol/Water | A common mixed-solvent system; the ratio is adjusted to the point of saturation. |

| Acetone | A more polar solvent, suitable for compounds that are less soluble in alcohols. |

This table represents general solvent choices for this class of compounds, not a specific protocol for this compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be grown, typically by slow evaporation of a saturated solution or by slow cooling.

As of the latest available data, no published X-ray crystal structure for this compound exists. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be provided. For context, data for a structural isomer, 2-Bromo-4-nitroaniline, is presented to illustrate the type of information that would be obtained from such an analysis.

Table 3: Illustrative Crystallographic Data for a Structural Isomer (2-Bromo-4-nitroaniline)

| Parameter | Value |

| Chemical Formula | C₆H₅BrN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.098(3) |

| b (Å) | 16.763(4) |

| c (Å) | 3.9540(9) |

| Volume (ų) | 735.6(3) |

This data is for a different, albeit related, compound and is for illustrative purposes only.

Theoretical and Computational Chemistry Studies on 4 Bromo 5 Methoxy 2 Nitro N Propylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tci-thaijo.org It is a common approach for calculating molecular properties, predicting reactivity, and analyzing chemical bonds. A DFT study of 4-bromo-5-methoxy-2-nitro-N-propylaniline would provide a detailed picture of its electronic landscape.

The electronic properties of this compound are governed by the interplay of its various functional groups attached to the aniline (B41778) ring. The methoxy (B1213986) (-OCH₃) and N-propylamino (-NHC₃H₇) groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. The bromine atom (-Br) is also deactivating due to its inductive effect but directs incoming electrophiles to ortho and para positions.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). tci-thaijo.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. tci-thaijo.org

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents expected values for this compound based on typical results for similar substituted nitroanilines. Specific values would require a dedicated DFT calculation.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderately High | The electron-donating amino and methoxy groups would raise the HOMO energy, indicating susceptibility to oxidation. |

| LUMO Energy | Low | The electron-withdrawing nitro group would significantly lower the LUMO energy, indicating a capacity to accept electrons. |

| HOMO-LUMO Gap | Small | The combination of strong donor and acceptor groups is expected to result in a small energy gap, suggesting higher reactivity and potential for charge transfer interactions. |

| Dipole Moment | High | The asymmetrical arrangement of polar groups (NO₂, Br, OCH₃, NHC₃H₇) would create a significant molecular dipole moment. nih.gov |

DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. tci-thaijo.org

For this compound:

Nucleophilic Attack: The most positive potential would likely be concentrated around the nitro group's nitrogen atom and the carbon atom to which it is attached.

Electrophilic Attack: The highest electron density (most negative potential) is expected to be on the oxygen atoms of the nitro and methoxy groups, as well as on the nitrogen atom of the N-propylamino group.

Radical Attack: Fukui functions, another DFT-derived descriptor, could be used to pinpoint sites susceptible to radical reactions.

Mulliken charge analysis would further quantify the partial charges on each atom, helping to identify reactive centers. tci-thaijo.org The bromine atom could be a leaving group in nucleophilic aromatic substitution reactions, a pathway often explored for substituted nitrobromobenzenes. researchgate.net

The three-dimensional shape and flexibility of the molecule are determined by rotations around its single bonds. Studies on structurally similar compounds reveal significant non-planarity. nih.gov

Substituent Torsion: In a related molecule, N-(4-methoxy-2-nitrophenyl)acetamide, the methoxy group is nearly coplanar with the benzene (B151609) ring, while the nitro group is twisted by about 13°, and the amide group is twisted by approximately 25°. nih.gov A similar pattern of non-planar substituents would be expected for this compound to minimize steric clash, especially between the bulky N-propyl, nitro, and methoxy groups.

N-Aryl Conformation: In diphenylamine (B1679370) structures, the aryl rings adopt a "propeller-like" conformation with a significant dihedral angle between them. researchgate.net For N-propylaniline, a similar torsion would exist around the C-N bond, and the specific angle would be influenced by the steric hindrance from the adjacent nitro group.

Table 2: Predicted Torsional Angles for this compound Based on conformational studies of analogous molecules. nih.govresearchgate.net

| Bond | Description | Predicted Torsion Angle (degrees) | Rationale |

| C(ring)-C(ring)-O-CH₃ | Methoxy Group Twist | 5 - 15° | To alleviate minor steric strain with adjacent groups. nih.gov |

| C(ring)-C(ring)-N-O₂ | Nitro Group Twist | 10 - 25° | Significant twist to minimize steric repulsion with neighboring methoxy and amino groups. nih.gov |

| C(ring)-N-C(propyl) | N-Propyl Group Twist | 20 - 40° | The bulky propyl group requires a significant twist to avoid clashing with the ortho-nitro group. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Steric Hindranceresearchgate.net

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govacs.org An MD simulation of this compound, typically in a solvent environment, would reveal its dynamic behavior. nih.gov

Key insights from MD simulations would include:

Conformational Sampling: The simulation would explore the various accessible conformations, confirming the preferred torsional angles and quantifying the energy barriers between different rotational states.

Steric Hindrance: The simulation would dynamically model the steric hindrance imposed by the bulky bromine atom and the ortho-nitro group, which restricts rotation around the C-N bond and influences how the molecule interacts with other molecules or a biological target. acs.org

Solvent Interactions: MD simulations can explicitly model solvent molecules (e.g., water) to understand how hydrogen bonding and solvation shells form around the polar nitro, methoxy, and amino groups, affecting the molecule's properties in solution.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Reactivity Relationships (QSRR) Modelingnih.gov

QSPR and QSRR are statistical methods that correlate molecular structures with their physicochemical properties or biological activities. nih.govresearchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression techniques to create a predictive equation. nih.gov

For this compound, a QSPR/QSRR study would involve:

Descriptor Calculation: A wide range of descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, Mulliken charges) descriptors. nih.govnih.gov

Model Building: Using a dataset of related nitroaniline or bromobenzene (B47551) derivatives with known properties (e.g., solubility, boiling point, toxicity, or receptor binding affinity), a mathematical model would be developed.

Prediction: This model could then be used to predict the properties and reactivity of this compound without the need for experimental measurement. Such models are particularly valuable in drug discovery and materials science for screening large libraries of virtual compounds. researchgate.net

Derivatives and Analogues of 4 Bromo 5 Methoxy 2 Nitro N Propylaniline: Synthesis and Structure Property Relationships

Synthesis of Novel N-Substituted Aniline (B41778) Derivatives

The synthesis of N-substituted aniline derivatives, such as 4-Bromo-5-methoxy-2-nitro-N-propylaniline, typically begins with a precursor like 4-Bromo-5-methoxy-2-nitroaniline synquestlabs.comsigmaaldrich.com. The introduction of an alkyl group onto the nitrogen atom is a key synthetic step. A general and effective method for this transformation is N-alkylation. This reaction often involves deprotonating the aniline nitrogen with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkyl halide.

For instance, the synthesis of related N-substituted methoxy-nitroaniline compounds can be achieved by treating the parent aniline with a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The subsequent addition of an alkyl halide, such as propyl iodide or propyl bromide, leads to the formation of the desired N-propyl derivative. The progress and purity of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). This synthetic strategy is versatile and can be adapted to introduce a wide variety of N-substituents, enabling the creation of a library of novel derivatives for further study.

Exploration of Derivatives with Modified Aromatic Substituents (e.g., Ethoxy analogues)

Modifying the substituents on the aromatic ring is a primary strategy for altering the electronic and steric properties of the parent molecule. A common modification involves changing the alkoxy group attached to the benzene (B151609) ring. For example, replacing the methoxy (B1213986) group in this compound with an ethoxy group yields the corresponding analogue, 4-Bromo-5-ethoxy-2-nitro-N-propylaniline calpaclab.comlabshake.comklamar-reagent.com.

Influence of Structural Modifications on Chemical Reactivity and Synthetic Accessibility

Structural modifications to the aniline derivative have a profound impact on its chemical reactivity. The electronic nature of the aromatic ring is governed by the interplay of its substituents: the electron-donating alkoxy group (methoxy or ethoxy), the electron-withdrawing nitro group, and the inductively withdrawing bromo group.

Reactivity of Substituents : The bromo and nitro groups are potential leaving groups in nucleophilic aromatic substitution reactions. The high reactivity of compounds with similar substitution patterns, such as 4-bromo-5-nitrophthalonitrile, highlights the different mobilities of these groups, offering pathways for further derivatization rsc.org. The specific conditions of a reaction (nucleophile, solvent, temperature) can dictate which group is preferentially replaced.

Influence on the Aniline Moiety : Changing the N-alkyl substituent (e.g., from propyl to a larger or more complex group) can sterically hinder reactions involving the nearby nitro group or the amine itself.

Computational Insights : Theoretical studies using Density Functional Theory (DFT) on related substituted aromatic compounds can predict chemical reactivity. Parameters such as the HOMO-LUMO energy gap provide insights into kinetic stability and susceptibility to nucleophilic or electrophilic attack researchgate.net. A smaller energy gap generally implies higher reactivity researchgate.net. Modifying substituents alters this gap; for example, changing the alkoxy group from methoxy to ethoxy can subtly change the electron density and, therefore, the molecule's reactivity profile.

Synthetic accessibility is also a key consideration. The choice of starting materials and the robustness of the synthetic routes, such as N-alkylation and modifications to the aromatic core, determine the feasibility of producing these complex molecules on a practical scale.

Comparative Analysis of Physicochemical and Spectroscopic Properties Across Analogues

The structural changes between analogues of this compound lead to distinct and predictable differences in their physicochemical and spectroscopic data. A comparative analysis reveals the systematic impact of these modifications.

| Property | 4-Bromo-5-methoxy-2-nitroaniline | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline |

| Molecular Formula | C₇H₇BrN₂O₃ synquestlabs.com | C₁₁H₁₅BrN₂O₃ calpaclab.com |

| Molecular Weight | 247.05 g/mol sigmaaldrich.com | 303.2 g/mol calpaclab.com |

| N-Substituent | Hydrogen | Propyl |

| Alkoxy Group | Methoxy | Ethoxy |

Key Physicochemical Differences:

Molecular Weight : The addition of an N-propyl group and the change from a methoxy to an ethoxy group significantly increase the molecular weight, as shown in the table.

Lipophilicity : Increasing the number of alkyl carbons (from N-H to N-propyl and -OCH₃ to -OCH₂CH₃) generally increases the lipophilicity (fat-solubility) of the compound. This can affect its solubility in various solvents and its behavior in chromatographic separations.

Anticipated Spectroscopic Differences:

¹H NMR Spectroscopy : The ¹H NMR spectrum of the N-propyl ethoxy analogue would be significantly more complex than that of the methoxy aniline precursor. It would feature characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ next to the nitrogen) and the ethoxy group (a triplet for the CH₃ and a quartet for the OCH₂). In contrast, the methoxy precursor would show a simple singlet for the -OCH₃ group and signals for the N-H protons.

Mass Spectrometry : The molecular ion peak in the mass spectrum would directly reflect the difference in molecular weight between the analogues.

Rational Design Principles for Advanced Derivatives

The rational design of advanced derivatives builds upon the foundational understanding of structure-property relationships. The goal is to create new molecules with enhanced or specific properties by making targeted structural modifications.

Modulating Lipophilicity and Steric Profile : The N-alkyl group can be systematically varied. Longer or branched alkyl chains can be introduced to increase lipophilicity and steric bulk, which can be crucial for controlling solubility or intermolecular interactions.

Tuning Electronic Properties : The bromo substituent serves as a versatile handle for further chemical transformations. It can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, vinyl, or other functional groups. This allows for precise tuning of the molecule's electronic properties, which can influence its reactivity and spectroscopic characteristics.

Enhancing Specific Interactions : In designing molecules for biological or material science applications, modifications are made to introduce specific functionalities. For instance, replacing the bromo group with a hydrogen-bond donor or acceptor could fundamentally alter how the molecule interacts with other substances nih.gov. Studies on other classes of molecules show that introducing electron-donating groups can enhance certain biological activities mdpi.com.

By applying these principles, chemists can move beyond simple analogues to design and synthesize novel, advanced derivatives of this compound with properties tailored for specific and sophisticated applications.

Potential Research Applications of 4 Bromo 5 Methoxy 2 Nitro N Propylaniline in Non Biological Fields

Utility as a Versatile Chemical Building Block in Complex Organic Synthesis

The intricate arrangement of functional groups on the aromatic ring of 4-Bromo-5-methoxy-2-nitro-N-propylaniline makes it a highly versatile building block in organic synthesis. The presence of a bromo, a methoxy (B1213986), a nitro, and an N-propylamino group offers multiple reaction sites for chemists to exploit. This allows for the construction of complex molecular architectures through a variety of chemical transformations.

The reactivity of the compound is dictated by the interplay of these functional groups. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the amino and methoxy groups are activating. This differential reactivity allows for regioselective modifications of the molecule. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many complex nitrogen-containing compounds. The N-propyl group on the amine can also influence the solubility and reactivity of the molecule and its derivatives. The strategic manipulation of these functional groups allows synthetic chemists to use this compound as a starting material for the creation of a diverse array of novel organic molecules with potential applications in various fields.

Applications in Material Science: Precursor for Polymers, Dyes, and Pigments

The structural attributes of this compound make it a promising precursor for the development of new materials with tailored properties. Its aromatic nature and the presence of reactive functional groups are key to its utility in the synthesis of polymers, dyes, and pigments.

Substituted anilines, in general, are known to be important monomers in the production of various polymers. rsc.org The reduction of the nitro group in this compound to a primary amine would yield a diamine derivative. Such diamines are crucial monomers for the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength. The presence of the bromo and methoxy substituents on the aromatic ring could further be exploited to fine-tune the properties of the resulting polymers, such as their solubility, processability, and thermal characteristics.

In the realm of color chemistry, nitroaniline derivatives are well-established intermediates in the synthesis of azo dyes. chempanda.commagritek.comabjournals.org The amino group, which can be generated from the nitro group of this compound, can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The specific substituents on the aniline (B41778) ring, in this case, the bromo and methoxy groups, would significantly influence the final color, as well as the fastness properties of the dye. For example, 2-Methoxy-4-nitroaniline is a known precursor for the commercial Pigment Yellow 74. wikipedia.org

Role as an Intermediate in the Synthesis of Specialty Chemicals

Beyond polymers and dyes, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. These are often complex organic molecules with specific functions, produced in smaller quantities for specialized applications. The unique combination of functional groups on this aniline derivative allows for its incorporation into a wide range of target molecules.

The synthesis of many specialty chemicals relies on the stepwise construction of a complex molecular framework. The reactivity of the different sites on this compound allows it to be a key component in multi-step synthetic sequences. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for creating complex organic molecules. The nitro group can be a precursor to other functionalities, and the methoxy and N-propyl groups can influence the physical and chemical properties of the final product.

Potential Applications in Agrochemical Research (e.g., non-pesticidal components, intermediates)

The field of agrochemicals is constantly seeking new molecules with improved efficacy and better environmental profiles. While direct pesticidal activity of this compound is not the focus here, its role as an intermediate in the synthesis of non-pesticidal agrochemical components is an area of potential interest. Aniline derivatives are known to be important building blocks in the synthesis of various agrochemicals. wikipedia.org

This compound could be utilized in the development of plant growth regulators, safeners (chemicals that protect crops from the phytotoxic effects of herbicides), or other adjuvants that enhance the performance of active agrochemical ingredients. The synthesis of such compounds often involves the assembly of complex molecular structures, and a versatile building block like this compound could provide a convenient starting point. The specific substituents on the molecule could be tailored to optimize the desired biological activity and environmental fate of the final agrochemical product.

Environmental and Industrial Chemical Applications (e.g., reagents, modifiers)

In a broader industrial context, functionalized anilines find applications as reagents and modifiers in various chemical processes. This compound, with its array of functional groups, has the potential to be used in several such applications.

For example, the amine functionality allows it to act as a curing agent for epoxy resins or as a component in the formulation of corrosion inhibitors. The aromatic ring and its substituents can impart specific properties to surfaces when the molecule is used as a modifier. The reactivity of the bromo group could be utilized to anchor the molecule to various substrates, thereby altering their surface properties.

Furthermore, in environmental applications, aniline derivatives can be used in the synthesis of chelating agents for the removal of heavy metals or as precursors for indicators used in analytical testing. The specific properties of this compound would need to be investigated for each potential application to determine its suitability and effectiveness.

Future Research Horizons for this compound

The landscape of chemical synthesis and analysis is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and precision. For a specialized compound such as this compound, these advancements open up a plethora of future research directions. Exploring these avenues can unlock novel applications and streamline its production, ensuring its place in the next generation of chemical innovation. This article delves into the emerging research frontiers for this compound, from groundbreaking synthetic methodologies to the integration of advanced analytical and computational tools.

Q & A

Q. What are the key synthetic routes for 4-Bromo-5-methoxy-2-nitro-N-propylaniline, and what reaction conditions are critical for yield optimization?

The synthesis typically involves sequential functionalization of the benzene ring:

- Bromination : Electrophilic substitution using Br₂ or NBS under controlled temperature (0–25°C) to ensure regioselectivity at the para position .

- N-Propylation : Alkylation of the aniline nitrogen with propyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Nitro Group Introduction : Nitration with HNO₃/H₂SO₄ at low temperatures (<10°C) to prevent over-nitration . Yield optimization requires precise stoichiometric ratios and inert atmospheres to avoid side reactions.

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- IR : Key peaks include N-H stretch (~3400 cm⁻¹), nitro (1520 cm⁻¹), and C-Br (600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 289.13 confirms molecular weight .

Q. What are the common chemical reactions involving this compound, and what reagents are typically used?

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ to yield 4-Bromo-5-methoxy-2-amino-N-propylaniline .

- Bromine Substitution : Nucleophilic aromatic substitution with amines/thiols under polar aprotic solvents (DMF, DMSO) at 80–100°C .

- Oxidation : Limited due to nitro group stability; CrO₃/H₂SO₄ may oxidize methoxy to quinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxicity)?

- Dose-Dependent Analysis : Replicate assays across multiple concentrations (e.g., IC₅₀ values at 45 µg/mL for cytotoxicity vs. >100 µg/mL for analogs) .

- Comparative Studies : Use structurally similar controls (e.g., 4-Bromo-2-nitroaniline) to isolate the effects of methoxy and propyl groups .

- Mechanistic Profiling : Evaluate ROS modulation (e.g., 75% antioxidant activity at 100 µg/mL) to explain protective vs. cytotoxic duality .

Q. What methodologies are recommended for optimizing regioselectivity in substitution reactions involving the bromine and nitro groups?

- Computational Modeling : DFT calculations to map electron density and predict reactive sites (e.g., bromine at C4 vs. nitro at C2) .

- Directing Group Strategy : Methoxy at C5 acts as an ortho/para director, favoring substitution at C4 bromine over nitro-adjacent positions .

- Solvent Effects : Polar solvents (e.g., DMF) enhance nucleophilic attack on bromine by stabilizing transition states .

Q. How does continuous flow reactor synthesis improve scalability and purity compared to batch methods?

- Enhanced Heat/Mass Transfer : Reduces hotspots and by-products (e.g., <5% impurities vs. 10–15% in batch) .

- Automated Control : Real-time monitoring of temperature/pH ensures consistent nitro group introduction .

- Case Study : Flow reactors achieve 85% yield for bromination vs. 70% in batch .

Q. What experimental designs are effective for evaluating the stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, with HPLC tracking degradation (e.g., nitro reduction to amine) .

- pH Profiling : Dissolve in buffers (pH 2–12) and monitor via UV-Vis for absorbance shifts indicative of structural changes .

Q. How can QSAR models predict the bioactivity of derivatives, and which substituents show promise for enhanced antimicrobial activity?

- Descriptor Selection : Include Hammett σ (electron-withdrawing nitro) and logP (lipophilic propyl group) .

- Synergistic Substituents : Methoxy enhances electron density, while bromine increases halogen bonding (e.g., 2x higher antimicrobial activity vs. non-brominated analogs) .

Key Recommendations

- For Mechanistic Studies : Combine in vitro assays (e.g., ROS detection) with computational docking to map biological targets.

- For Synthesis : Prioritize flow reactors for multi-step processes to minimize purification steps.

- For Data Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro